2,5-Piperidine dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

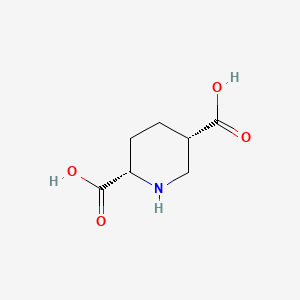

2,5-Piperidine dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrogenation Reactions

The reduction of pyridine derivatives to 2,5-piperidine dicarboxylates is achieved through catalytic hydrogenation. Rhodium-based catalysts, particularly Rh₂O₃, enable efficient conversion under mild conditions.

Reaction Conditions:

-

Catalyst : Rh₂O₃ (commercially available, stable)

-

Solvent : Trifluoroethanol (TFE)

-

Temperature : 100°C

-

Pressure : 5 bar H₂

-

Time : 3–24 hours (depending on substituents)

Key Substrates and Outcomes:

| Substrate | Product | Conversion/Yield | Time | Notes |

|---|---|---|---|---|

| 2,4,6-Trimethylpyridine (1k) | 2,4,6-Trimethylpiperidine | 100% | 16 h | Tolerates steric hindrance |

| 2,6-Di-tert-butylpyridine (1m) | 2,6-Di-tert-butylpiperidine | 100% | 16 h | Bulky substituents do not impede reaction |

| 2-Pyridinemethanol (3e) | 2-Hydroxypiperidine | 76% | 16 h | Lower yield due to catalyst coordination |

Mechanistic Insights :

-

The reaction proceeds via adsorption of H₂ on the Rh₂O₃ surface, facilitating sequential hydrogen addition to the pyridine ring.

-

Steric hindrance from substituents (e.g., tert-butyl groups) does not significantly affect conversion rates, but electron-donating groups may slow the reaction .

Functional Group Tolerance

The hydrogenation process exhibits broad compatibility with various functional groups, enabling diverse piperidine derivatives.

Functional Group Compatibility Table:

| Functional Group | Example Substrate | Outcome |

|---|---|---|

| Alcohols (-OH) | 3-Pyridinemethanol (3f) | 86% conversion to 3-hydroxypiperidine |

| Amines (-NH₂) | 2-Picolylamine (5d) | Low conversion (coordination issues) |

| Aromatic Rings | 2-Phenylpyridine (9a) | Low conversion (planarity effects) |

| Nitriles (-CN) | 2-Nicotinonitrile | No reaction |

Critical Observations :

-

Free amines (e.g., 2-picolylamine) and nitriles often lead to incomplete reactions due to catalyst poisoning .

-

Boc-protected amines (e.g., 5e ) achieve full conversion, highlighting the importance of protecting groups .

Side Reactions and Byproducts

Competing pathways during hydrogenation include elimination and tautomerization:

Notable Side Reactions:

-

Elimination :

Substrates like 2-pyridinemethanol (3e) partially undergo elimination to form 3-methylpiperidine . -

Tautomerization :

2-Hydroxypyridines (e.g., 3a–c ) form δ-lactams instead of 2-hydroxypiperidines due to amide-iminol tautomer equilibrium .

Post-Hydrogenation Modifications

2,5-Piperidine dicarboxylates serve as intermediates for further functionalization:

Oxidation and Substitution:

-

Oxidation :

Piperidine derivatives can be oxidized to carboxylic acids using KMnO₄ or CrO₃. -

Nucleophilic Substitution :

Methoxy or amino groups are introduced via reactions with alcohols or amines under basic conditions.

Industrial and Synthetic Relevance

特性

CAS番号 |

84619-48-7 |

|---|---|

分子式 |

C7H11NO4 |

分子量 |

173.17 g/mol |

IUPAC名 |

(2S,5S)-piperidine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |

InChIキー |

VVHLQEIQEPADFF-WHFBIAKZSA-N |

SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

異性体SMILES |

C1C[C@H](NC[C@H]1C(=O)O)C(=O)O |

正規SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

同義語 |

2,5-piperidine dicarboxylate 2,5-piperidinedicarboxylic acid 2,5-piperidinedicarboxylic acid, cis-(+-)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。